molecular formula C20H21ClN2O2 B12136003 N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide

Cat. No.: B12136003
M. Wt: 356.8 g/mol
InChI Key: BGBNOYSTESXOOC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a 3-chlorophenyl group, a methoxy group, and a carboxamide group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzyl chloride and a suitable base.

    Methoxylation: The methoxy group can be introduced through a methylation reaction using dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its quinoline core.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups and its quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy and carboxamide groups contribute to its solubility and reactivity, while the 3-chlorophenyl group enhances its biological activity.

Properties

Molecular Formula

C20H21ClN2O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-6-methoxy-2,2,4-trimethylquinoline-1-carboxamide

InChI

InChI=1S/C20H21ClN2O2/c1-13-12-20(2,3)23(18-9-8-16(25-4)11-17(13)18)19(24)22-15-7-5-6-14(21)10-15/h5-12H,1-4H3,(H,22,24)

InChI Key

BGBNOYSTESXOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3=CC(=CC=C3)Cl)(C)C

Origin of Product

United States

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